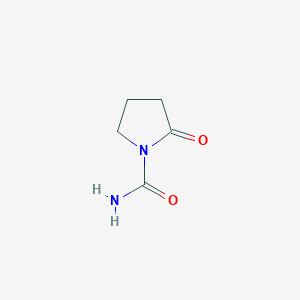

2-Oxopyrrolidine-1-carboxamide

Descripción general

Descripción

Squamolone belongs to the class of organic compounds known as pyrrolidinecarboxamides. These are pyrrolidines in which the pyrrolidine rings is substituted at one or more positions by a carboxamide group. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. Squamolone exists as a solid, soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, squamolone is primarily located in the cytoplasm. Outside of the human body, squamolone can be found in fruits. This makes squamolone a potential biomarker for the consumption of this food product.

Actividad Biológica

2-Oxopyrrolidine-1-carboxamide, a compound belonging to the oxopyrrolidine family, has garnered attention for its diverse biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step processes that can include cyclization reactions and functional group modifications. Recent studies have optimized these synthetic routes to enhance yield and purity. For example, a one-pot synthesis method has been employed to generate various oxopyrrolidine derivatives with improved biological profiles .

Neuroprotective Effects

Research has demonstrated that certain derivatives of this compound exhibit significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A notable compound from this series showed an IC50 value of 1.84 ng/g tissue, outperforming the standard drug donepezil (IC50 = 3.34 ng/g tissue) in AChE inhibition . Additionally, some compounds displayed strong inhibitory effects on amyloid β42 protein aggregation, a hallmark of Alzheimer’s pathology .

| Compound | AChE Inhibition (IC50) | Amyloid β42 Inhibition (IC50) |

|---|---|---|

| Compound IIIe | 1.84 ng/g tissue | 11.3 Pg/g tissue |

| Donepezil | 3.34 ng/g tissue | 18.4 Pg/g tissue |

Anticancer Activity

The anticancer potential of this compound derivatives has also been explored extensively. For instance, a study reported that certain synthesized oxopyrrolidine derivatives exhibited cytotoxicity against various cancer cell lines including A549 (lung adenocarcinoma) and HeLa (cervical carcinoma). The most active compounds reduced cell viability significantly compared to untreated controls .

In a specific case study, one derivative demonstrated a dose-dependent inhibitory effect on CaSki cells with survival rates dropping to 22% after 48 hours of treatment at higher concentrations . This suggests that structural modifications can enhance the anticancer efficacy of these compounds.

| Cell Line | Treatment Concentration | Survival Rate (%) |

|---|---|---|

| CaSki | 12.5 µM (24h) | 31.93 ± 4.81 |

| CaSki | 25 µM (24h) | 20.01 ± 2.45 |

| CaSki | 12.5 µM (48h) | 22.13 ± 1.88 |

| CaSki | 25 µM (48h) | 8.93 ± 2.36 |

Antioxidant Properties

The antioxidant activity of some derivatives has been evaluated using DPPH radical scavenging assays, where compounds with free carboxylic groups showed the highest reducing power . This property is crucial as oxidative stress is a significant factor in both neurodegenerative diseases and cancer progression.

The mechanisms underlying the biological activities of this compound derivatives involve several pathways:

- Acetylcholinesterase Inhibition : By inhibiting AChE, these compounds increase acetylcholine levels in the synaptic cleft, which may improve cognitive functions in neurodegenerative conditions.

- Cytotoxic Mechanisms : The anticancer activity is believed to result from the induction of apoptosis in cancer cells through various signaling pathways, including caspase activation and mitochondrial dysfunction.

- Antioxidant Activity : The ability to scavenge free radicals helps mitigate oxidative damage in cells, potentially protecting against both cancer development and neurodegeneration.

Case Studies

Several case studies have illustrated the therapeutic potential of these compounds:

- Alzheimer's Disease Model : In vitro studies using neuronal cell cultures demonstrated that treatment with specific oxopyrrolidine derivatives led to reduced amyloid plaque formation and improved cell viability under oxidative stress conditions.

- Cancer Cell Line Studies : Various derivatives were tested against multiple cancer cell lines, revealing a consistent pattern of cytotoxicity that correlated with structural features such as the presence of specific substituents on the pyrrolidine ring.

Propiedades

IUPAC Name |

2-oxopyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c6-5(9)7-3-1-2-4(7)8/h1-3H2,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYVMBSCIEDOIJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70316140 | |

| Record name | squamolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Squamolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

40451-67-0 | |

| Record name | 2-Oxo-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40451-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | squamolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70316140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Squamolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 °C | |

| Record name | Squamolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029874 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.